4,5-Diamino-2-methylbenzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

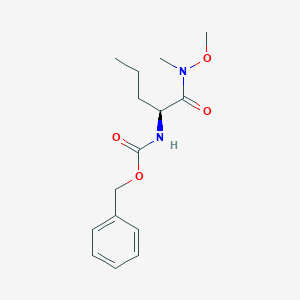

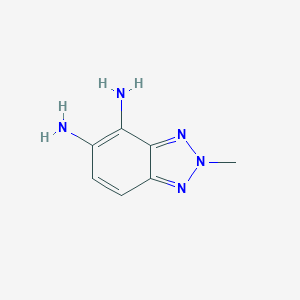

4,5-Diamino-2-methylbenzotriazole (DMBT) is a heterocyclic organic compound that belongs to the family of benzotriazoles. It is a white crystalline powder that is soluble in water and commonly used in scientific research applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 4,5-Diamino-2-methylbenzotriazole is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. 4,5-Diamino-2-methylbenzotriazole has been shown to catalyze the condensation of aldehydes and ketones with amines, leading to the formation of imines. It has also been shown to catalyze the ring-opening of epoxides with amines, leading to the formation of β-amino alcohols. These reactions are believed to occur through the activation of the carbonyl group of the aldehyde or ketone by the nitrogen atom of 4,5-Diamino-2-methylbenzotriazole.

Biochemical And Physiological Effects

4,5-Diamino-2-methylbenzotriazole has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. 4,5-Diamino-2-methylbenzotriazole has been found to be stable under various conditions, including acidic and basic conditions, and has been shown to be resistant to hydrolysis.

Advantages And Limitations For Lab Experiments

4,5-Diamino-2-methylbenzotriazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined using spectroscopic techniques. 4,5-Diamino-2-methylbenzotriazole is also stable under various conditions, making it suitable for use in a wide range of experiments. However, 4,5-Diamino-2-methylbenzotriazole has some limitations, including its low solubility in organic solvents, which can limit its use in some reactions. Additionally, 4,5-Diamino-2-methylbenzotriazole has not been extensively studied for its biochemical and physiological effects, which may limit its use in some applications.

Future Directions

There are several future directions for the study of 4,5-Diamino-2-methylbenzotriazole. One area of research could focus on the development of new synthetic methods for 4,5-Diamino-2-methylbenzotriazole that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for 4,5-Diamino-2-methylbenzotriazole, particularly in the field of medicinal chemistry. 4,5-Diamino-2-methylbenzotriazole has been shown to have potential therapeutic applications, and further studies could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 4,5-Diamino-2-methylbenzotriazole, which could provide valuable insights into its potential applications.

Synthesis Methods

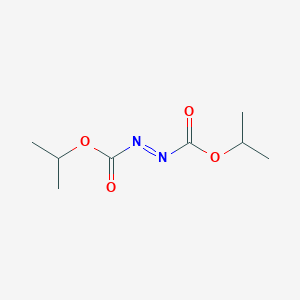

4,5-Diamino-2-methylbenzotriazole can be synthesized using several methods, including the reaction of 2-methylbenzotriazole with hydrazine hydrate, the reaction of 2-methylbenzotriazole with hydrazine sulfate, and the reaction of 2-methylbenzotriazole with nitrous acid. The most common method used for synthesizing 4,5-Diamino-2-methylbenzotriazole is the reaction of 2-methylbenzotriazole with hydrazine hydrate. This method involves the addition of hydrazine hydrate to a solution of 2-methylbenzotriazole in ethanol, followed by refluxing the mixture for several hours. The resulting product is then filtered and washed with ethanol to obtain pure 4,5-Diamino-2-methylbenzotriazole.

Scientific Research Applications

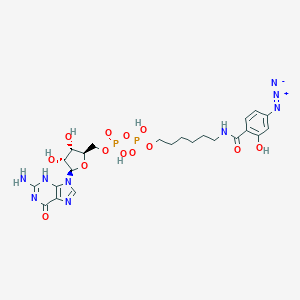

4,5-Diamino-2-methylbenzotriazole has been widely used in scientific research applications, particularly in the field of organic chemistry. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 4,5-Diamino-2-methylbenzotriazole has been used in the synthesis of several important compounds, such as 4,5-diaminoimidazole-2-carboxamide (DAIC) and 4,5-diaminoimidazole-2-carboxylic acid (DAICA). These compounds have been found to have potential therapeutic applications, including anticancer and antiviral activities.

properties

CAS RN |

127491-01-4 |

|---|---|

Product Name |

4,5-Diamino-2-methylbenzotriazole |

Molecular Formula |

C7H9N5 |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

2-methylbenzotriazole-4,5-diamine |

InChI |

InChI=1S/C7H9N5/c1-12-10-5-3-2-4(8)6(9)7(5)11-12/h2-3H,8-9H2,1H3 |

InChI Key |

RPECESLDLYDHSA-UHFFFAOYSA-N |

SMILES |

CN1N=C2C=CC(=C(C2=N1)N)N |

Canonical SMILES |

CN1N=C2C=CC(=C(C2=N1)N)N |

synonyms |

2H-Benzotriazole-4,5-diamine, 2-methyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)